[1-[(4R)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone
Übersicht
Beschreibung
[1-[(4R)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone: is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(4R)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone typically involves the formation of the indole ring followed by the attachment of the naphthalen-1-ylmethanone moiety. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific synthetic route for this compound may involve the use of a chiral auxiliary to ensure the correct stereochemistry at the 4-hydroxypentyl position.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in the 4-hydroxypentyl side chain can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the naphthalen-1-ylmethanone moiety can be reduced to form an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Novel Compounds: The unique structure of [1-[(4R)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone makes it a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications.
Biology:
Biological Activity Studies: Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This compound can be used in studies to explore its potential biological activities.
Medicine:
Drug Development: Due to its potential biological activities, this compound may be investigated as a lead compound for the development of new drugs targeting various diseases.
Industry:
Material Science: The unique chemical structure of this compound may make it useful in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of [1-[(4R)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone is likely related to its ability to interact with specific molecular targets in biological systems. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity . The specific molecular targets and pathways involved would depend on the biological activity being investigated. For example, if the compound exhibits anticancer activity, it may interact with signaling pathways involved in cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
3,3’-Diindolylmethane: A compound derived from indole-3-carbinol with known biological activities.
Uniqueness: The uniqueness of [1-[(4R)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone lies in its specific chemical structure, which combines an indole ring with a naphthalen-1-ylmethanone moiety and a chiral hydroxypentyl side chain. This unique structure may confer specific biological activities and make it a valuable compound for scientific research and potential therapeutic applications.
Biologische Aktivität
[1-[(4R)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone, commonly known as JWH-018 N-(4-hydroxypentyl) metabolite, is a synthetic compound belonging to the class of indole derivatives. This compound has gained attention in pharmacological research due to its potential biological activities, particularly in the context of cannabinoid receptor interactions and therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is , with a molar mass of 357.44 g/mol. The compound features an indole ring structure fused with a naphthalenyl group and a hydroxypentyl side chain, contributing to its unique biological properties.
Property | Value |
---|---|
Molecular Formula | C24H23NO2 |
Molar Mass | 357.44 g/mol |
Density | 1.3 g/cm³ |
Flash Point | 9 °C |
Storage Condition | -20 °C |
Indole derivatives, including this compound, are known to interact with various biological targets. The primary mechanism involves binding to cannabinoid receptors (CB1 and CB2), which are part of the endocannabinoid system. This interaction can modulate neurotransmitter release and influence various physiological processes such as pain perception, mood regulation, and appetite control.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Cannabinoid Activity : It acts as a partial agonist at CB1 receptors, which may contribute to its psychoactive effects similar to THC (tetrahydrocannabinol).
- Anticancer Properties : Preliminary studies suggest potential anticancer activities through apoptosis induction in cancer cell lines.
- Neuroprotective Effects : There is evidence that it may protect against neurodegeneration by reducing oxidative stress and inflammation.
Study 1: Cannabinoid Receptor Interaction
A study investigated the binding affinity of this compound to cannabinoid receptors. The results demonstrated significant binding affinity to CB1 receptors, comparable to known cannabinoids. This suggests its potential use in therapeutic applications targeting the endocannabinoid system.
Study 2: Antitumor Activity
In vitro studies on various cancer cell lines revealed that this compound could induce apoptosis through caspase activation pathways. The findings indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability, supporting its role as a potential anticancer agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with other indole derivatives:
Compound | Structure Type | Biological Activity |
---|---|---|
Indole-3-acetic acid | Plant hormone | Growth regulator in plants |
Indole-3-carbinol | Dietary component | Anticancer properties |
JWH-018 | Synthetic cannabinoid | Psychoactive effects |
Eigenschaften
IUPAC Name |
[1-[(4R)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-17(26)8-7-15-25-16-22(20-12-4-5-14-23(20)25)24(27)21-13-6-10-18-9-2-3-11-19(18)21/h2-6,9-14,16-17,26H,7-8,15H2,1H3/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFBQQHYZJTRAS-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017695 | |
Record name | (R)-(-)-JWH 018 N-(4-hydroxypentyl) metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1454924-71-0 | |
Record name | (R)-(-)-JWH 018 N-(4-hydroxypentyl) metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.